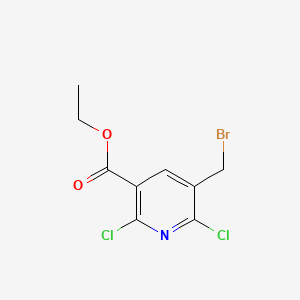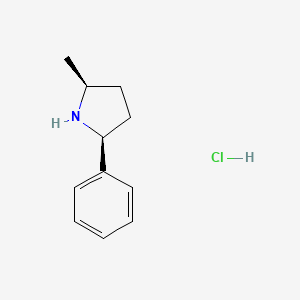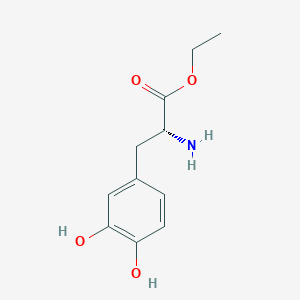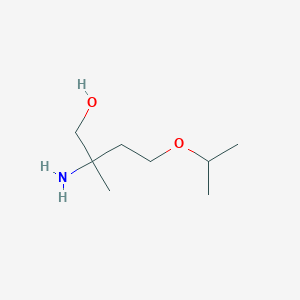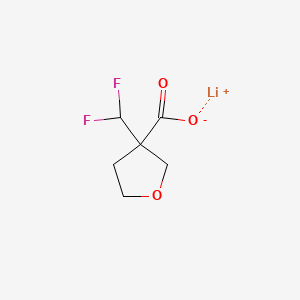
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is a chemical compound that features a lithium ion coordinated with a difluoromethyl-substituted oxolane carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate typically involves the reaction of difluoromethyl-substituted oxolane carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the proper formation of the lithium salt. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often performed in an organic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted oxolane alcohols.
Substitution: The lithium ion can be substituted with other cations, leading to the formation of different metal oxolane carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with metal salts like sodium chloride or potassium bromide can facilitate cation exchange.
Major Products Formed
Oxidation: Formation of oxolane ketones or aldehydes.
Reduction: Formation of oxolane alcohols.
Substitution: Formation of various metal oxolane carboxylates.
Scientific Research Applications
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways. In industrial applications, the compound’s unique structural properties contribute to its effectiveness as an additive, enhancing the stability and performance of materials .
Comparison with Similar Compounds
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with similar applications in lithium-ion batteries.
Difluoromethyl pyrazole derivatives: Compounds with similar difluoromethyl groups used in agricultural chemicals
Uniqueness
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is unique due to its specific oxolane ring structure and the presence of a difluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C6H7F2LiO3 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
lithium;3-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C6H8F2O3.Li/c7-4(8)6(5(9)10)1-2-11-3-6;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
FRNAOGZEKCQHEU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COCC1(C(F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


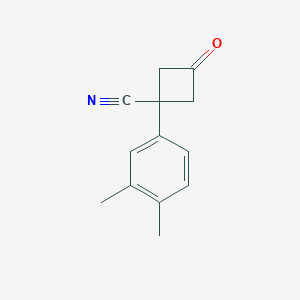
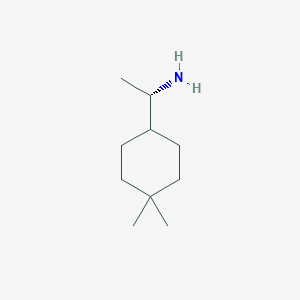
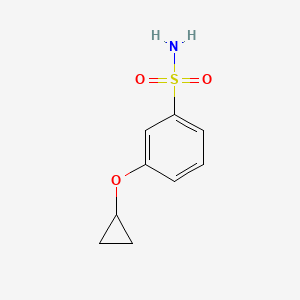
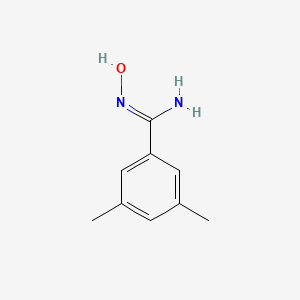
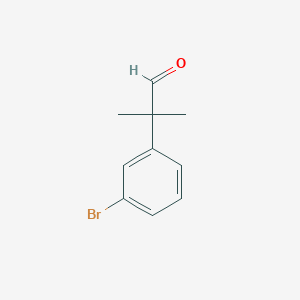
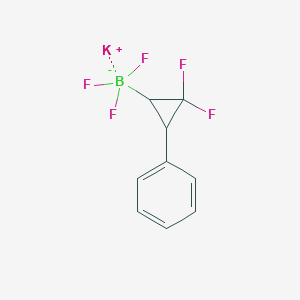
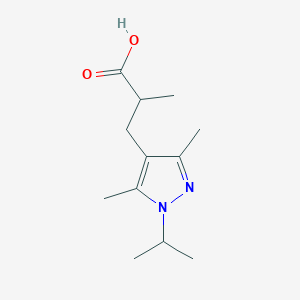
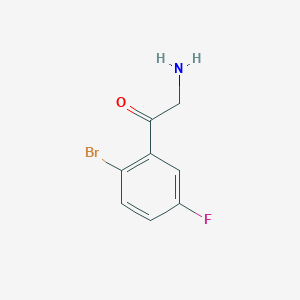
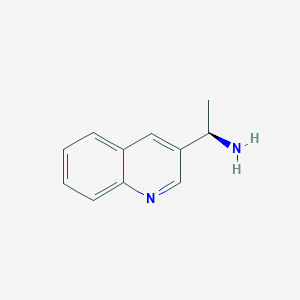
![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
